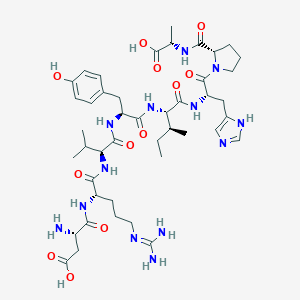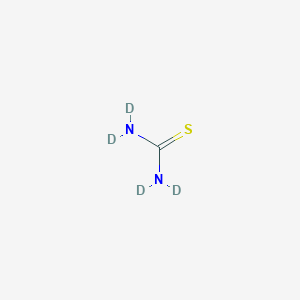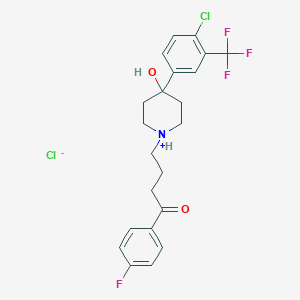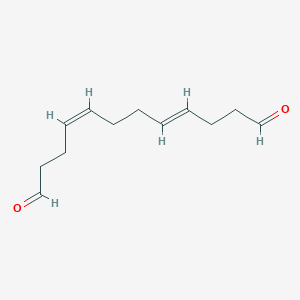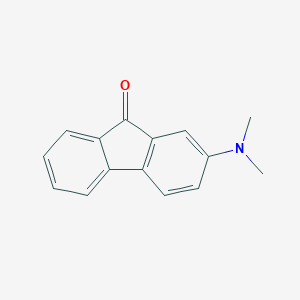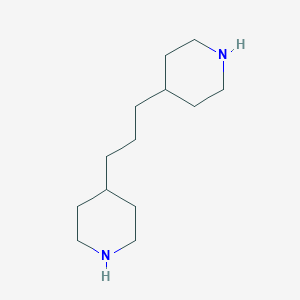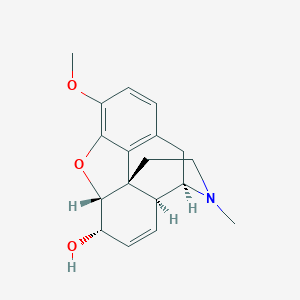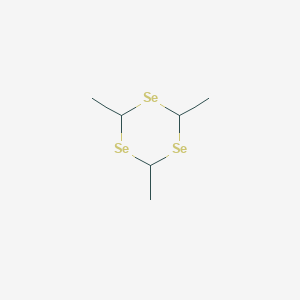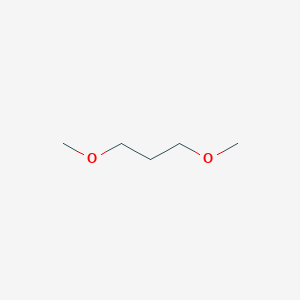
Bis(2-ethylhexyl) dodecanedioate
説明
Bis(2-ethylhexyl) dodecanedioate (BEHD) is a type of ester compound found in many products, including lubricants, cleaning agents, and cosmetics. It is a colorless, odorless, and tasteless liquid with a low melting point. BEHD is used in a variety of applications due to its low volatility, good solubility, and low viscosity. BEHD is also known for its low toxicity and biodegradability.
科学的研究の応用
Use as a Phase Modifier in Solvent Extraction : Bis(2-ethylhexyl)phosphoric acid (a related compound) has been explored as a phase modifier to prevent undesirable third-phase formation in solvent extraction processes, particularly in the extraction of trivalent metal ions from nuclear wastes. This application leverages its ability to facilitate the extraction of metal ions due to synergistic effects (Swami et al., 2018).
Corrosion Inhibition in Seawater : Bis(2-ethylhexyl) phosphate has demonstrated effectiveness as an anti-corrosion additive for steel surfaces in seawater. When exposed to carbon steel surfaces in specific conditions, it forms a layer of iron (III) phosphate, creating a barrier against corrosive species (Poon et al., 2021).
Synthesis of Synthetic Lubricants : The compound has been used in the synthesis of synthetic lubricants, particularly the bis(2-ethylhexyl)ester of sebacic acid, which finds applications in aerospace, automotive, and manufacturing industries. This synthesis route is noted for its economic and environmental benefits, such as lower molar excess of alcohol and shorter reaction times (Narayan & Madras, 2017).
Environmental Impact and Health Concerns : Bis(2-ethylhexyl) phthalate, extracted from artificial kidneys, shows significant concentration in the serum of hemodialysis patients, indicating potential health risks associated with its use in medical devices (Lewis et al., 1978).
Selective Extraction of Metal Ions : The compound has been used in the mutual separation of americium(III) and europium(III) via solvent extraction, demonstrating its utility in separating actinides and lanthanides in nuclear waste management (Suneesh et al., 2012).
Development of Sensitive Detection Methods : A surface-enhanced Raman spectroscopy (SERS) based aptasensor was developed for the sensitive and specific detection of trace bis(2-ethylhexyl)phthalate in various products, highlighting its importance in environmental and food analysis (Tu et al., 2019).
生化学分析
Biochemical Properties
Bis(2-ethylhexyl) dodecanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often result in the hydrolysis of the ester bonds in this compound, leading to the formation of dodecanedioic acid and 2-ethylhexanol . The nature of these interactions is primarily enzymatic, involving the catalytic activity of the enzymes to break down the compound.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes involved in lipid metabolism, thereby affecting the overall metabolic processes within the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially under extreme pH conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and metabolic functions. For example, high doses of this compound have been associated with toxic effects, such as liver damage and inflammation . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by enzymes such as lipases and esterases, which hydrolyze the ester bonds to produce dodecanedioic acid and 2-ethylhexanol . These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum or lipid droplets, where it can exert its effects on lipid metabolism and other cellular processes.
特性
IUPAC Name |
bis(2-ethylhexyl) dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-5-9-19-25(7-3)23-31-27(29)21-17-15-13-11-12-14-16-18-22-28(30)32-24-26(8-4)20-10-6-2/h25-26H,5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSFISGWJGUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885079 | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19074-24-9 | |
| Record name | Bis(2-ethylhexyl) dodecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19074-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019074249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) dodecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)

